Navigating the Synthesis and Application of 3-Methanesulfonyl-2-methylaniline: A Technical Guide for Researchers
Navigating the Synthesis and Application of 3-Methanesulfonyl-2-methylaniline: A Technical Guide for Researchers
For Immediate Release
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core characteristics of 3-Methanesulfonyl-2-methylaniline, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data and a confirmed CAS number for this precise molecule, this guide adopts a comprehensive approach. By examining closely related structural analogs and leveraging established principles of organic chemistry, we provide a robust framework for understanding its potential synthesis, properties, and applications.
Introduction: The Challenge of a Specific Identifier
A thorough search for "3-Methanesulfonyl-2-methylaniline" reveals a notable scarcity of dedicated research and a lack of a definitively assigned CAS (Chemical Abstracts Service) number. While PubChem lists a compound as "3-methanesulfonyl-2-methylaniline" under CID 63075534, it is not associated with a CAS number and lacks experimental data. This ambiguity necessitates a cautious and analytical approach.
This guide will, therefore, provide a detailed exploration of this compound by drawing logical inferences from well-documented analogs such as 2-Methyl-5-(methylsulfonyl)aniline (CAS: 1671-48-3) and 2-(Methylsulfonyl)aniline (CAS: 2987-49-7). The principles of synthesizing substituted anilines and the known impact of the methylsulfonyl group on molecular properties will serve as the foundational pillars of this analysis.[1]
Physicochemical Properties: An Inferential Analysis
The physicochemical properties of 3-Methanesulfonyl-2-methylaniline can be predicted by analyzing the contributions of its constituent functional groups: the aniline core, the ortho-methyl group, and the meta-methanesulfonyl group.
| Property | Predicted Characteristic | Rationale |
| Molecular Formula | C8H11NO2S | Based on the chemical structure. |
| Molecular Weight | 185.24 g/mol | Calculated from the molecular formula.[2] |
| Appearance | Likely a solid at room temperature. | Aromatic sulfones are often crystalline solids. |
| Solubility | Sparingly soluble in water; soluble in organic solvents. | The aniline moiety provides some polarity, while the aromatic ring and methyl group contribute to hydrophobicity. The sulfonyl group can act as a hydrogen bond acceptor.[1] |
| pKa | The amino group will be weakly basic. | The electron-withdrawing nature of the methanesulfonyl group is expected to decrease the basicity of the aniline nitrogen. |
Synthesis Strategies for Substituted Anilines
The synthesis of 3-Methanesulfonyl-2-methylaniline would likely follow established methodologies for the preparation of substituted anilines. Key approaches include the reduction of a corresponding nitroarene and the functionalization of an aniline precursor.
Reduction of a Nitroarene Precursor
A common and effective strategy involves the synthesis of the corresponding nitroaromatic compound, 2-methyl-3-nitro-phenyl methyl sulfone, followed by its reduction to the desired aniline.
Caption: A potential synthetic pathway to 3-Methanesulfonyl-2-methylaniline via nitroarene reduction.
Experimental Protocol (Illustrative Example based on general procedures):
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Nitration of o-Toluidine: Acetylate o-toluidine to protect the amino group. Subsequently, perform nitration to introduce a nitro group, followed by deprotection to yield 2-methyl-3-nitroaniline.
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Diazotization and Sulfonylation: Convert the amino group of 2-methyl-3-nitroaniline to a diazonium salt using sodium nitrite and a mineral acid. React the diazonium salt with sulfur dioxide in the presence of a copper catalyst to form the corresponding sulfonyl chloride.
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Formation of the Methyl Sulfone: React the sulfonyl chloride with a suitable methylating agent.
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Reduction of the Nitro Group: Reduce the nitro group to an amine using standard reducing agents such as iron in acidic medium or catalytic hydrogenation.[3][4][5]
Direct Functionalization of an Aniline Derivative
Another plausible route involves the direct sulfonation of a pre-existing aniline derivative. However, controlling the regioselectivity of electrophilic aromatic substitution on anilines can be challenging.
Caption: An alternative synthetic approach involving direct functionalization of a protected aniline.
Applications in Drug Development and Medicinal Chemistry
The sulfonyl group is a key functional group in medicinal chemistry, known for its ability to act as a hydrogen bond acceptor and its metabolic stability.[1] The aniline moiety is also a prevalent scaffold in numerous pharmaceuticals.[6] The combination of these features in 3-Methanesulfonyl-2-methylaniline suggests its potential as a valuable building block in drug discovery.
Potential Roles in Medicinal Chemistry:
-
Bioisostere: The sulfonyl group can act as a bioisostere for other functional groups like carbonyls or phosphates, allowing for the fine-tuning of a drug candidate's properties.[1]
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Modulation of Physicochemical Properties: The introduction of a methanesulfonyl group can modulate a molecule's solubility, lipophilicity, and metabolic stability.[1]
-
Scaffold for Library Synthesis: This compound could serve as a starting point for the synthesis of libraries of related molecules for screening against various biological targets.
The sulfonylaniline motif is present in a variety of approved drugs, highlighting its importance in pharmaceutical sciences.[7][8]
Safety and Handling
While specific toxicity data for 3-Methanesulfonyl-2-methylaniline is unavailable, general precautions for handling aromatic amines and sulfones should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[9][10][11]
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any potential dust or vapors.[11][12]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
-
First Aid: In case of skin or eye contact, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.[11]
Conclusion
3-Methanesulfonyl-2-methylaniline represents a molecule of significant interest at the intersection of synthetic and medicinal chemistry. While the current lack of a confirmed CAS number and dedicated experimental data presents a challenge, a robust understanding of its potential can be achieved through the careful analysis of related compounds and established chemical principles. This guide provides a foundational framework to inspire and inform future research into the synthesis, characterization, and application of this and other similarly substituted anilines.
References
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Reddy, G. S. (n.d.). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. ChemRxiv. [Link]
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ResearchGate. (2025, August 6). A Mild and General Synthesis of Substituted Anilines. [Link]
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Maeda, K., Matsubara, R., & Hayashi, M. (2021). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. Organic Letters, 23(5), 1530–1534. [Link]
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